PF-03814735

Description

Structure

3D Structure

Propriétés

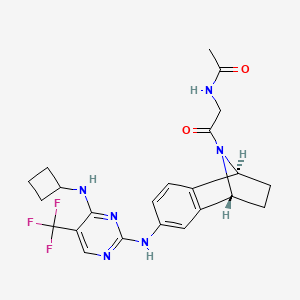

IUPAC Name |

N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31)/t18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYNGWLOYLRZLK-RBUKOAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N1[C@H]2CC[C@@H]1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025621 |

Source

|

| Record name | N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942487-16-3 |

Source

|

| Record name | PF-03814735 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942487163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03814735 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-03814735 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5T4O5758 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of PF-03814735 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03814735 is a potent, orally bioavailable, and reversible small molecule inhibitor of Aurora kinases A and B.[1][2] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] Overexpression of Aurora kinases is a common feature in a variety of human cancers, making them attractive targets for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Inhibition of Aurora Kinases A and B

This compound exerts its anti-cancer effects primarily through the competitive inhibition of Aurora kinase A (AURKA) and Aurora kinase B (AURKB) in an ATP-competitive manner.[2][3] This inhibition disrupts the normal progression of mitosis, leading to mitotic catastrophe and subsequent cell death in cancer cells.

Molecular Interactions and Downstream Effects

The primary molecular consequence of this compound activity is the reduction of phosphorylation of Aurora kinase substrates. In intact cells, treatment with this compound leads to a significant decrease in the autophosphorylation of Aurora A at Threonine 232 and Aurora B.[1][4] This, in turn, prevents the phosphorylation of downstream targets critical for mitotic progression.

One of the most well-characterized downstream effects is the reduced phosphorylation of Histone H3 at Serine 10 (pHH3), a key substrate of Aurora B.[1] The inhibition of this phosphorylation event is a reliable biomarker of Aurora B inhibition in both preclinical and clinical settings.[5] A Phase I clinical trial (NCT00424632) demonstrated that this compound treatment in patients with advanced solid tumors resulted in a decrease in histone H3 phosphorylation in tumor tissue.[5]

Cellular Consequences

The inhibition of Aurora kinases by this compound manifests in distinct cellular phenotypes:

-

Cytokinesis Failure: Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts the formation and function of the contractile ring, leading to a failure of cytokinesis, the final stage of cell division.[1][2]

-

Induction of Polyploidy: As cells fail to divide after DNA replication, they accumulate multiple sets of chromosomes, a state known as polyploidy.[1][4]

-

Inhibition of Cell Proliferation: The culmination of these mitotic defects is a potent inhibition of cancer cell proliferation.[1][2]

Quantitative Data

Kinase Inhibition Profile

This compound is a highly potent inhibitor of Aurora A and B kinases. While it shows activity against other kinases at higher concentrations, its primary targets are the Aurora kinases.

| Kinase Target | IC50 (nM) |

| Aurora A | 0.8[2][3] |

| Aurora B | 5[3] |

| Flt1 | 10[3] |

| FAK | 22[3] |

| TrkA | 30[3] |

Table 1: In vitro kinase inhibitory activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Anti-proliferative Activity in Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| KTC2 | Thyroid Cancer | Most potent among several epigenetic drugs tested[6] |

| HCT-116 | Colon Carcinoma | Not specified, but sensitive[7] |

| HL-60 | Promyelocytic Leukemia | Not specified, but sensitive[7] |

| A549 | Lung Carcinoma | Not specified, but sensitive[7] |

| H125 | Lung Carcinoma | Not specified, but sensitive[7] |

| Small Cell Lung Cancer (SCLC) cell lines | Small Cell Lung Cancer | Highly sensitive[2][7] |

| Colon Cancer cell lines | Colon Cancer | Sensitive[2][7] |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines. IC50 values represent the concentration of the drug that inhibits cell growth by 50%.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Cancer Cells

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Assessing this compound Activity

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora kinases.

Methodology:

-

Recombinant human Aurora A and Aurora B enzymes are used.

-

A kinase reaction buffer containing ATP and a specific peptide substrate is prepared.

-

This compound is serially diluted to a range of concentrations.

-

The kinase, substrate, ATP, and inhibitor are incubated together.

-

The amount of phosphorylated substrate is quantified using methods such as radiometric assays (e.g., ³³P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT/MTS Assay)

Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.

-

The formazan is solubilized, and the absorbance is measured using a microplate reader.

-

IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blotting for Phospho-Histone H3

Objective: To assess the inhibition of Aurora B kinase activity in cells by measuring the levels of phosphorylated Histone H3.

Methodology:

-

Cancer cells are treated with this compound for a defined period.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phospho-Histone H3 (Ser10).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate.

-

Total Histone H3 or a housekeeping protein (e.g., β-actin) is used as a loading control.

Immunofluorescence for Phospho-Aurora Kinases

Objective: To visualize the effect of this compound on the phosphorylation and localization of Aurora kinases within the cell. For example, MDA-MB-231 tumor cells can be treated with 300 nmol/L of this compound for 4 hours.[4]

Methodology:

-

Cells are grown on coverslips and treated with this compound.

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Non-specific binding is blocked with a blocking solution (e.g., BSA or serum).

-

Cells are incubated with primary antibodies against phospho-Aurora A (Thr232) or phospho-Aurora B.

-

Fluorescently labeled secondary antibodies are used for detection.

-

The nucleus is counterstained with DAPI.

-

Coverslips are mounted on slides, and images are acquired using a fluorescence or confocal microscope.

Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the effect of this compound on the cell cycle distribution and to quantify the induction of polyploidy. For instance, HCT-116 cells can be treated with 300 nmol/L of this compound for 4 to 48 hours.[4]

Methodology:

-

Cells are treated with this compound for various time points.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase A to remove RNA.

-

Cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

-

The DNA content of individual cells is measured using a flow cytometer.

-

The resulting histograms are analyzed to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle, as well as the presence of a polyploid population (>4N DNA content).

Conclusion

This compound is a potent dual inhibitor of Aurora kinases A and B that disrupts mitosis in cancer cells, leading to cytokinesis failure, polyploidy, and a halt in proliferation. Its mechanism of action is well-defined, with clear molecular and cellular consequences that have been extensively characterized through a variety of in vitro and cell-based assays. The data presented in this guide underscore the rationale for the clinical development of this compound and provide a foundational understanding for researchers and drug development professionals working in the field of oncology. Further investigation into biomarkers of sensitivity, such as the status of the Myc gene family and the retinoblastoma pathway, may help to identify patient populations most likely to benefit from this targeted therapy.[2][7]

References

- 1. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor this compound in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toward In Vitro Epigenetic Drug Design for Thyroid Cancer: The Promise of this compound, an Aurora Kinase Inhibitor [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

What is the chemical structure of PF-03814735?

An In-Depth Technical Guide on PF-03814735

Introduction

This compound is a potent, orally bioavailable small molecule that acts as a reversible, ATP-competitive inhibitor of Aurora kinases A and B.[1][2][3] It has been investigated for its potential as an antineoplastic agent in the treatment of advanced solid tumors.[4][5][6] The Aurora kinase family plays a crucial role in the regulation of mitosis, and their overexpression is implicated in various cancers.[4] this compound's mechanism of action involves the inhibition of these kinases, leading to defects in cell division and proliferation.[5]

Chemical Structure

The chemical structure of this compound is formally described by its IUPAC name and can be represented by its SMILES string.

-

IUPAC Name : N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide[7]

-

Molecular Weight : 474.48 g/mol [1]

-

SMILES : O=C(CNC(C)=O)N1[C@@H]2C3=C(C=C(NC4=NC(NC5CCC5)=C(C(F)(F)F)C=N4)C=C3)[C@H]1CC2[1]

Mechanism of Action & Signaling Pathway

This compound primarily functions by inhibiting Aurora kinases A and B.[1] The Aurora kinase family consists of serine/threonine kinases that are essential for mitotic progression.[8] Inhibition of Aurora A leads to defects in mitotic spindle assembly, while inhibition of Aurora B interferes with chromosome alignment and cytokinesis, often resulting in polyploidy and cell death.[8] In cellular assays, this compound has been shown to reduce the levels of phospho-Aurora A, phospho-Aurora B, and phosphohistone H3, which is a downstream substrate of Aurora B.[1][4] This leads to a blockage of cytokinesis, inhibition of cell proliferation, and the formation of polyploid, multinucleated cells.[1][4]

Mechanism of action of this compound on the Aurora kinase signaling pathway.

Quantitative Data

In Vitro Kinase Inhibition Profile

This compound is a potent inhibitor of Aurora kinases A and B and also shows activity against other kinases at higher concentrations.[3][9]

| Kinase | IC50 (nM) | % Inhibition at 100 nM |

| Aurora A | 0.8 | ≥90% |

| Aurora B | 5 | ≥90% |

| Flt1 | 10 | Not Reported |

| FAK | 22 | Not Reported |

| TrkA | 30 | Not Reported |

| FLT3 | Not Reported | ≥90% |

| JAK2 | Not Reported | ≥90% |

| TrkB | Not Reported | ≥90% |

| RET | Not Reported | ≥90% |

| MST3 | Not Reported | ≥90% |

| Abl | Not Reported | 50% |

Data sourced from multiple studies.[2][8][9]

In Vivo Pharmacodynamics in HCT-116 Xenograft Model

Oral administration of this compound to mice with HCT-116 xenograft tumors resulted in a rapid decrease in the phosphorylation of histone H3.[10]

| Time Post-Dose (20 mg/kg) | Plasma Concentration (ng/mL) | % Inhibition of Phospho-Histone H3 |

| 1 hour | ~1200 | 96% |

| 7 hours | ~200 | Returned to normal |

Data represents mean values from four mice at each time point.[10]

Experimental Protocols

Cell Proliferation Assay

To assess the antiproliferative activity of this compound, various human tumor cell lines (e.g., HCT-116, HL-60, A549, and H125) were used.[10] A specific protocol for evaluating the required exposure time for antiproliferative effects in HL-60 cells involved the following steps:

-

HL-60 cells were cultured in RPMI medium supplemented with 15% heat-inactivated fetal bovine serum.[9]

-

Cells were exposed to different concentrations of this compound for varying durations: 4, 8, 12, 24, and 48 hours.[9] A continuous 72-hour exposure was also evaluated.[9]

-

Following the exposure period, a washout step was performed, and the cells were incubated in fresh growth media without the inhibitor for the remainder of a 72-hour assay period.[9]

-

Cell counts were determined using a Coulter Counter.[9]

-

Proliferation was calculated as the percent change from the number of untreated control cells.[9]

In Vivo Xenograft Tumor Studies

The in vivo efficacy of this compound was evaluated in mouse xenograft models.[1][4]

-

Female nude or SCID beige mice were used for the studies.[9]

-

Human tumor cells (3 x 10^6 to 1 x 10^7 cells in 100 µL of PBS) or tumor fragments were implanted subcutaneously on the right flank of the mice.[9]

-

This compound was formulated as a solution in cremophor EL (cremophor/ethanol/0.9% saline at a ratio of 12.5%/12.5%/75%) for oral administration.[9]

-

Once-daily oral administration of this compound was performed at tolerable doses.[4]

-

Tumor growth was monitored and compared to vehicle-treated control groups to determine the extent of tumor growth inhibition.[4]

-

For pharmacodynamic studies, tumors and blood samples were collected at various time points after a single oral dose to measure drug concentration and biomarker modulation (e.g., phospho-histone H3 levels).[10]

Experimental workflow for an in vivo xenograft tumor study.

High-Content Immunofluorescence Imaging

The cellular effects of this compound were visualized using high-content immunofluorescence analysis.[9][10]

-

MDA-MB-231 tumor cells were cultured and treated with this compound (e.g., 300 nM) or a vehicle control for a specified period (e.g., 4 hours).[9][10]

-

After treatment, the cells were fixed.[9]

-

The fixed cells were stained with specific primary antibodies against proteins of interest (e.g., phospho-Aurora A, phospho-Aurora B, phospho-histone H3) and corresponding fluorescently labeled secondary antibodies.[9] DNA was counterstained with DAPI.[10]

-

Images were acquired and analyzed using a high-content imaging system, such as the Thermo Scientific Cellomics ArrayScan HCS Reader.[10]

-

Quantitative analysis of the fluorescence intensity was performed to determine the levels of the target proteins in individual cells.[10]

Conclusion

This compound is a well-characterized Aurora kinase inhibitor with potent activity in both in vitro and in vivo models of cancer. Its mechanism of action, centered on the disruption of mitotic processes, has been clearly elucidated through various experimental approaches. The provided quantitative data and detailed protocols offer a comprehensive overview for researchers and drug development professionals interested in the further study and potential clinical application of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Aurora Kinase compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]

- 4. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor this compound in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C23H25F3N6O2 | CID 51346455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

PF-03814735: A Dual Inhibitor of Aurora Kinase A and B for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: PF-03814735 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Aurora kinase A (Aurora A) and Aurora kinase B (Aurora B).[1][2] These serine/threonine kinases are key regulators of mitosis, and their overexpression is implicated in various cancers.[1] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to support further research and development of this and similar targeted cancer therapies.

Introduction to Aurora Kinases and this compound

The Aurora kinase family, comprising Aurora A, B, and C, plays a critical role in regulating cell cycle progression, particularly during mitosis.[1] They are involved in essential mitotic events such as centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Dysregulation and overexpression of Aurora kinases are frequently observed in a wide range of human cancers, making them attractive targets for anticancer drug development.[1]

This compound is a novel, ATP-competitive, and reversible inhibitor of both Aurora A and Aurora B kinases.[2][3] Its ability to target both kinases simultaneously offers a potential therapeutic advantage by disrupting multiple stages of mitosis. Preclinical studies have demonstrated its potent anti-proliferative activity in various cancer cell lines and tumor growth inhibition in xenograft models.[1][4]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of both Aurora A and Aurora B. This dual inhibition leads to a cascade of mitotic disruptions, ultimately resulting in cell cycle arrest and apoptosis.

Inhibition of Aurora Kinase A

Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle. Its activity is tightly regulated by co-factors such as TPX2. Inhibition of Aurora A by this compound disrupts these processes, leading to defects in spindle assembly and mitotic arrest.

Inhibition of Aurora Kinase B

Aurora B is a key component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin.[5][6] The CPC is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora B by this compound disrupts the function of the CPC, leading to chromosome mis-segregation, failed cytokinesis, and the formation of polyploid cells.[1]

Quantitative Data

The potency of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) |

| Aurora A | 0.8[2], 5[7] |

| Aurora B | 5[3], 0.5[2], 0.8[7] |

| Flt1 | 10[3] |

| FAK | 22[3] |

| TrkA | 30[3] |

Cellular Activity

| Cell Line | Assay | IC50 (nM) |

| Various Human Tumor Cell Lines | Proliferation | 42 - 150[7] |

| MDA-MB-231 | Aurora B (Thr232) Phosphorylation | ~20[7] |

| MDA-MB-231 | Histone H3 (Ser10) Phosphorylation | ~50[7] |

| MDA-MB-231 | Aurora A (Thr288) Autophosphorylation | ~150[7] |

In Vivo Efficacy in Xenograft Models

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) |

| HCT-116 | 20 mg/kg, once daily for 10 days | ≥50[7] |

| HCT-116 | 30 mg/kg, once daily for 10 days | Significant[7] |

| A2780 | Not specified | Significant[7] |

| MDA-MB-231 | Not specified | Significant[7] |

| Colo-205 | Not specified | Significant[7] |

| HL-60 | Not specified | Significant[7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora A and Aurora B kinases.

Method 1: Z'-LYTE™ Kinase Assay (for Aurora B)

-

Reagents: Recombinant human Aurora B kinase, Z'-LYTE™ Ser/Thr 1 Peptide (substrate), ATP, this compound, 5X Kinase Buffer (250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.05% BRIJ-35), Development Reagent A, Development Buffer, Stop Reagent.

-

Procedure: a. Prepare serial dilutions of this compound in 1X Kinase Buffer. b. In a 384-well plate, add 2.5 µL of the this compound dilutions or vehicle control. c. Add 5 µL of a 2X kinase/peptide mixture (containing Aurora B and Z'-LYTE™ Ser/Thr 1 Peptide) to each well. d. Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. e. Incubate at room temperature for 60 minutes. f. Add 5 µL of Development Reagent A to each well. g. Incubate at room temperature for 60 minutes. h. Add 5 µL of Stop Reagent. i. Read the fluorescence at excitation 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein) using a fluorescence plate reader.

-

Data Analysis: Calculate the emission ratio and determine the percent inhibition relative to controls. The IC50 value is determined by fitting the data to a dose-response curve.

Method 2: Scintillation Proximity Assay (SPA) (for Aurora A)

-

Reagents: Recombinant human Aurora A kinase, biotinylated peptide substrate, [γ-³³P]ATP, this compound, kinase reaction buffer, streptavidin-coated SPA beads, wash buffer (e.g., 0.75% phosphoric acid), scintillation cocktail.

-

Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine Aurora A kinase, the biotinylated peptide substrate, and the this compound dilution or vehicle control in the kinase reaction buffer. c. Initiate the reaction by adding [γ-³³P]ATP. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and add streptavidin-coated SPA beads to capture the biotinylated substrate. f. Incubate to allow for bead capture. g. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Method: Crystal Violet Staining

-

Cell Line: HCT-116 human colon carcinoma cells.

-

Reagents: McCoy's 5A Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Crystal Violet staining solution (0.5% crystal violet in 25% methanol), solubilization solution (e.g., 1% SDS in PBS).

-

Procedure: a. Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. c. Treat the cells with various concentrations of this compound for 72 hours. d. After treatment, gently wash the cells with PBS. e. Fix the cells with methanol (B129727) for 10-15 minutes. f. Stain the cells with Crystal Violet solution for 20-30 minutes. g. Wash the plate with water to remove excess stain and allow it to air dry. h. Solubilize the stain by adding the solubilization solution to each well. i. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Method: HCT-116 Subcutaneous Xenograft Model

-

Animal Model: Athymic nude mice.

-

Cell Line: HCT-116 human colon carcinoma cells.

-

Procedure: a. Subcutaneously implant 5 x 10^6 HCT-116 cells into the flank of each mouse. b. Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). c. Randomize mice into treatment and control groups. d. Administer this compound orally once daily at the specified doses (e.g., 10, 20, 30 mg/kg) for the duration of the study (e.g., 10 days). The control group receives the vehicle. e. Measure tumor volume and body weight 2-3 times per week. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like phospho-Histone H3 levels).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) percentage for the treated groups compared to the control group.

Conclusion

This compound is a potent dual inhibitor of Aurora A and Aurora B kinases with significant anti-proliferative activity in vitro and anti-tumor efficacy in vivo. Its mechanism of action, involving the disruption of multiple critical mitotic processes, makes it a promising candidate for cancer therapy. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and other Aurora kinase inhibitors.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Exploring the functional interactions between Aurora B, INCENP, and survivin in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Exploring the functional interactions between Aurora B, INCENP, and survivin in mitosis. | Semantic Scholar [semanticscholar.org]

- 5. The chromosomal passenger complex: guiding Aurora-B through mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Chromosomal Passenger Complex (CPC): From Easy Rider to the Godfather of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Non-centrosomal TPX2-Dependent Regulation of the Aurora A Kinase: Functional Implications for Healthy and Pathological Cell Division [frontiersin.org]

The Role of PF-03814735 in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03814735 is a potent, orally bioavailable, and reversible small molecule inhibitor of Aurora kinases A and B.[1][2][3][4] These serine/threonine kinases are crucial regulators of mitosis, playing essential roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2] Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[1] This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Aurora Kinase Signaling

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to Aurora kinases A and B, leading to the disruption of their catalytic activity.[3][4] This inhibition sets off a cascade of downstream effects that ultimately result in mitotic arrest and cell death in susceptible cancer cells.

Impact on the Mitotic Machinery

Inhibition of Aurora A and B by this compound directly interferes with critical mitotic events. The compound has been shown to reduce the autophosphorylation of Aurora A at Threonine 288 and Aurora B at Threonine 232, which are essential for their activation.[2][5] A key substrate of Aurora B is Histone H3.[1][2] this compound treatment leads to a significant reduction in the phosphorylation of Histone H3 at Serine 10.[1][2] This inhibition disrupts proper chromosome condensation and segregation.

The ultimate cellular phenotypes resulting from Aurora kinase inhibition by this compound include a blockage of cytokinesis, leading to the formation of polyploid, multinucleated cells and subsequent inhibition of cell proliferation.[1][2][4]

Quantitative Data: Kinase Inhibition Profile

This compound exhibits high potency against Aurora kinases A and B. However, it also demonstrates activity against other kinases at higher concentrations. The following table summarizes the IC50 values for this compound against a panel of kinases.

| Kinase Target | IC50 (nM) |

| Aurora A | 0.8[3][4][6] |

| Aurora B | 5[3][6] |

| Flt1 | 10[3] |

| FAK | 22[3] |

| TrkA | 30[3] |

Predictive Biomarkers of Sensitivity: The Role of Myc and Retinoblastoma Pathways

Genomic analysis of cancer cell lines has revealed that the sensitivity to this compound is not solely dependent on Aurora kinase expression levels.[7][8] Instead, the status of the Myc gene family and the retinoblastoma (RB1) pathway have emerged as significant predictors of response.[7][8]

Myc Pathway Activation

Cancer cell lines with amplification or activation of any of the three Myc family genes (MYC, MYCL1, and MYCN) demonstrate increased sensitivity to this compound.[7][8] This is particularly evident in small cell lung cancer (SCLC) models.[7][8] The underlying mechanism is thought to involve the reliance of Myc-driven tumors on the proper mitotic progression that is disrupted by Aurora kinase inhibition.

Retinoblastoma Pathway Inactivation

Inactivation of the RB1 tumor suppressor gene is another key determinant of sensitivity to this compound.[7][8] Cells with a dysfunctional RB1 pathway are often primed for cell cycle entry and proliferation, making them more vulnerable to agents that interfere with mitosis. The combination of Myc activation and RB1 inactivation appears to create a synthetic lethal interaction with Aurora kinase inhibitors like this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 value of this compound against target kinases.

-

Methodology:

-

Recombinant full-length His-tagged Aurora A and Aurora B proteins are expressed in and purified from insect cells.[4]

-

Kinase reactions are performed in a final volume of 25 µL containing kinase buffer, 10 µM ATP, the substrate peptide, and varying concentrations of this compound.

-

The reaction is initiated by the addition of the kinase and incubated at room temperature.

-

The amount of phosphorylated substrate is quantified using a suitable method, such as a mobility shift microfluidic assay or radiometric assay.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Assay for Inhibition of Histone H3 Phosphorylation

-

Objective: To assess the in-cell activity of this compound by measuring the inhibition of a key Aurora B substrate.

-

Methodology:

-

Cancer cell lines (e.g., MDA-MB-231, HCT-116) are seeded in 96-well plates and allowed to attach overnight.[5]

-

Cells are treated with a range of concentrations of this compound (e.g., 0-1000 nM) for a defined period (e.g., 4 hours).[5]

-

Following treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

-

Cells are then incubated with a primary antibody specific for phosphorylated Histone H3 (Ser10), followed by a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Plates are imaged using a high-content imaging system, and the percentage of cells positive for phospho-Histone H3 is quantified.

-

Conclusion

This compound is a potent inhibitor of Aurora kinases A and B, primarily impacting the signaling pathways that govern mitosis. Its mechanism of action leads to cytokinesis failure and the formation of polyploid cells, ultimately inhibiting cancer cell proliferation. The sensitivity to this compound is significantly influenced by the genetic background of the cancer cells, particularly the activation of the Myc pathway and inactivation of the retinoblastoma pathway. This detailed understanding of the signaling pathways affected by this compound provides a strong rationale for its clinical development and for the use of Myc and RB1 status as predictive biomarkers for patient selection.

References

- 1. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Toward In Vitro Epigenetic Drug Design for Thyroid Cancer: The Promise of this compound, an Aurora Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An integrated genomic approach to identify predictive biomarkers of response to the Aurora kinase inhibitor this compound [cancer.fr]

- 8. aacrjournals.org [aacrjournals.org]

Preclinical Profile of PF-03814735: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03814735 is a potent, orally bioavailable, and reversible ATP-competitive inhibitor of Aurora A and Aurora B kinases, serine/threonine kinases that are crucial for the regulation of mitosis.[1][2] Overexpression of Aurora kinases has been implicated in various human cancers, making them attractive targets for anticancer therapy. Preclinical studies have demonstrated that this compound effectively inhibits Aurora kinase activity, leading to impaired cell division, induction of polyploidy, and inhibition of tumor growth in a range of in vitro and in vivo models. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro activity, cellular effects, and in vivo efficacy, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against both Aurora A and Aurora B kinases. In enzymatic assays, it exhibited low nanomolar IC50 values, indicating strong and specific binding to the kinase active site. The inhibition was determined to be ATP-competitive.[3]

Table 1: In Vitro Inhibitory Activity of this compound against Aurora and Other Kinases

| Kinase | IC50 (nM) | Percent Inhibition @ 100 nM |

| Aurora A | 0.8 | >90% |

| Aurora B | 0.5 | >90% |

| Flt1 | Not Reported | >90% |

| FAK | Not Reported | >90% |

| TrkA | Not Reported | >90% |

| Met | Not Reported | >90% |

| FGFR1 | Not Reported | >90% |

| Abl | Not Reported | 50% |

Data compiled from multiple sources.[3]

Cellular Activity and Mechanism of Action

In cellular assays, this compound effectively inhibits the proliferation of a diverse panel of human cancer cell lines. The primary mechanism of action is the inhibition of Aurora kinase function, which leads to defects in mitosis, specifically a blockade of cytokinesis, resulting in the formation of large, polyploid cells.[1][2] This is accompanied by a reduction in the phosphorylation of histone H3, a key substrate of Aurora B.[1]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colorectal Carcinoma | 42 - 150 |

| HL-60 | Promyelocytic Leukemia | 42 - 150 |

| A549 | Non-Small Cell Lung Cancer | 42 - 150 |

| H125 | Non-Small Cell Lung Cancer | 42 - 150 |

| KTC2 | Thyroid Cancer | Potent |

Data represents a range of reported IC50 values.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

In Vivo Efficacy in Xenograft Models

Oral administration of this compound has demonstrated significant anti-tumor activity in various human tumor xenograft models in mice. Efficacy is associated with the inhibition of histone H3 phosphorylation in tumor tissue, confirming target engagement in vivo.

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |

| HCT-116 | Colorectal Carcinoma | 20 mg/kg, once daily | Significant |

| A2780 | Ovarian Carcinoma | Not specified | Significant |

| MDA-MB-231 | Breast Carcinoma | Not specified | Significant |

| Colo-205 | Colorectal Carcinoma | Not specified | Significant |

| HL-60 | Promyelocytic Leukemia | Not specified | Significant |

| NCI-H82 | Small Cell Lung Cancer | 80 mg/kg, weekly vs. 15 mg/kg, daily | More effective with weekly dosing |

Significant tumor growth inhibition was reported, though specific percentages were not always available in the reviewed literature.[1]

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines a typical workflow for an in vivo xenograft study with this compound.

Experimental Protocols

In Vitro Kinase Assays

-

Aurora A Kinase Assay (Scintillation Proximity Assay):

-

Recombinant full-length His-tagged Aurora A protein was expressed in insect cells.

-

The assay was performed in a 96-well plate format.

-

The reaction mixture contained recombinant Aurora A, a biotinylated peptide substrate (LRRWSLG, ×4), and [γ-33P]ATP.

-

The reaction was initiated by the addition of ATP and incubated for a defined period.

-

Streptavidin-coated scintillation proximity assay (SPA) beads were added to capture the biotinylated peptide substrate.

-

The incorporation of 33P into the peptide was measured using a scintillation counter.

-

The inhibitory activity of this compound was determined by measuring the reduction in radiolabel incorporation at various compound concentrations.

-

-

Aurora B Kinase Assay:

-

Recombinant full-length His-tagged Aurora B protein was expressed in insect cells.

-

The assay measured the phosphorylation of a substrate peptide.

-

The reaction was carried out in the presence of varying concentrations of this compound and ATP.

-

The level of peptide phosphorylation was quantified to determine the IC50 of this compound.

-

Cellular Assays

-

Cell Lines and Culture:

-

Human cancer cell lines such as HCT-116 (colorectal carcinoma), MDA-MB-231 (breast carcinoma), and HL-60 (promyelocytic leukemia) were used.

-

Cells were maintained in appropriate culture media (e.g., DMEM or RPMI) supplemented with 10% fetal bovine serum.

-

-

Cell Proliferation Assay:

-

Cells were seeded in multi-well plates and allowed to adhere overnight.

-

Cells were treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Cell viability or proliferation was assessed using methods such as Coulter counting or MTS assay.

-

IC50 values were calculated from the dose-response curves.

-

-

Immunofluorescence Imaging (MDA-MB-231 cells):

-

MDA-MB-231 cells were cultured on coverslips or in imaging-compatible plates.

-

Cells were treated with this compound (e.g., 300 nM for 4 hours) or vehicle.

-

Cells were fixed, permeabilized, and blocked.

-

Incubation with primary antibodies against phospho-Aurora A (Thr288), phospho-Aurora B (Thr232), and/or phospho-histone H3 (Ser10).

-

Incubation with fluorescently labeled secondary antibodies.

-

Nuclei were counterstained with DAPI.

-

Images were acquired using a high-content imaging system.

-

-

Cell Cycle Analysis (HCT-116 cells):

-

HCT-116 cells were treated with this compound (e.g., 300 nM for 4 or 48 hours) or vehicle.

-

Cells were harvested, washed, and fixed in ethanol.

-

Cells were treated with RNase A and stained with propidium (B1200493) iodide (PI).

-

DNA content was analyzed by flow cytometry to determine the percentage of cells in G1, S, G2/M, and >4N phases of the cell cycle.[2]

-

In Vivo Xenograft Studies

-

Animal Models:

-

Female athymic nude mice were typically used.

-

Human tumor cells (e.g., 3 x 10^6 to 1 x 10^7 HCT-116 cells) were implanted subcutaneously.

-

-

Drug Formulation and Administration:

-

This compound was formulated for oral gavage, for example, as a solution in cremophor EL/ethanol/0.9% saline (12.5%/12.5%/75%).

-

-

Efficacy Studies:

-

Tumors were allowed to reach a predetermined size (e.g., 100-200 mm³).

-

Mice were randomized into treatment and vehicle control groups.

-

This compound was administered orally according to the specified dosing schedule.

-

Tumor volumes and body weights were measured regularly.

-

Tumor growth inhibition was calculated at the end of the study.

-

-

Pharmacodynamic Analysis:

-

At various time points after this compound administration, tumors were excised.

-

Tumor lysates were prepared and analyzed by Western blotting using an antibody specific for phospho-histone H3 (Ser10) to assess target engagement.

-

Conclusion

The preclinical data for this compound strongly support its development as a potent and orally active inhibitor of Aurora kinases for cancer therapy. Its robust in vitro and in vivo activity, coupled with a well-defined mechanism of action, provides a solid foundation for its clinical evaluation. The detailed methodologies and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals working in the field of oncology and kinase inhibitors. Further investigation into predictive biomarkers of response and combination strategies may help to optimize the clinical application of this compound.

References

- 1. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound, an Orally Bioavailable Small Molecule Aurora Kinase Inhibitor for Cancer Therapy | Semantic Scholar [semanticscholar.org]

- 3. aacrjournals.org [aacrjournals.org]

PF-03814735: A Potent Aurora Kinase Inhibitor and its Role in Mitotic Checkpoint Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03814735 is a potent, orally bioavailable, small-molecule inhibitor of Aurora kinases A and B, critical regulators of mitosis. This technical guide provides a comprehensive overview of this compound's mechanism of action in disrupting the mitotic checkpoint, leading to cytokinesis failure and the formation of polyploid cells. Detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visualizations of the pertinent signaling pathways and experimental workflows are presented to facilitate further research and development in the field of oncology.

Introduction: The Mitotic Checkpoint and the Role of Aurora Kinases

The mitotic checkpoint, also known as the spindle assembly checkpoint (SAC), is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. This intricate signaling pathway delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Errors in this process can lead to aneuploidy, a hallmark of many cancers.

Central to the regulation of mitosis are the Aurora kinases, a family of serine/threonine kinases that play pivotal roles in centrosome maturation, spindle formation, chromosome alignment, and cytokinesis. The two key members, Aurora A (AURKA) and Aurora B (AURKB), have distinct but complementary functions:

-

Aurora A is primarily associated with centrosome separation and maturation, and mitotic entry.

-

Aurora B , a component of the chromosomal passenger complex (CPC), is essential for correcting improper kinetochore-microtubule attachments and for orchestrating cytokinesis.

Given their critical roles in cell division and their frequent overexpression in various tumors, Aurora kinases have emerged as attractive targets for cancer therapy.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of both Aurora A and Aurora B kinases in an ATP-competitive and reversible manner. This inhibition disrupts the normal progression of mitosis, ultimately leading to a failure of cytokinesis and the formation of large, polyploid cells.

The primary mechanism by which this compound impacts the mitotic checkpoint is through the inhibition of Aurora B kinase activity. This leads to:

-

Failure to correct improper kinetochore-microtubule attachments: This can lead to chromosome missegregation.

-

Inhibition of Histone H3 phosphorylation: A key substrate of Aurora B is Histone H3 at Serine 10. Inhibition of this phosphorylation event is a widely used pharmacodynamic marker of Aurora B inhibition.

-

Cytokinesis failure: Aurora B plays a critical role in the formation and function of the cleavage furrow during the final stages of cell division.

The inhibition of Aurora A contributes to defects in centrosome function and spindle formation, further compounding the mitotic disruption.

Signaling Pathway of the Mitotic Spindle Checkpoint

The following diagram illustrates the core signaling cascade of the spindle assembly checkpoint and the points of intervention by Aurora kinases.

Caption: Mitotic Checkpoint Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Percent Inhibition at 100 nM |

| Aurora A | 0.8 | >90% |

| Aurora B | 5 | >90% |

| Flt1 | 10 | >90% |

| FAK | 22 | >90% |

| TrkA | 30 | >90% |

| Met | 40 | >90% |

| FGFR1 | 50 | >90% |

| Abl | - | 50% |

Data compiled from Jani et al., Mol Cancer Ther, 2010.

Table 2: Cellular Activity of this compound in MDA-MB-231 Cells

| Cellular Marker | IC50 (nM) |

| Phospho-Aurora A (Thr232) | ~20 |

| Phospho-Histone H3 (Ser10) | ~50 |

| Phospho-Aurora B (Thr288) | ~150 |

Data compiled from Jani et al., Mol Cancer Ther, 2010.

Experimental Protocols

Detailed methodologies for key experiments are provided below as a reference for researchers.

In Vitro Aurora Kinase Assay

This protocol is adapted from commercially available luminescent kinase assay kits.

Objective: To determine the in vitro inhibitory activity of this compound against Aurora A and Aurora B kinases.

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a 2X kinase buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in 1X kinase buffer.

-

Prepare a solution of substrate and ATP in 1X kinase buffer. The final ATP concentration should be at or near its Km for the respective kinase.

-

Dilute the Aurora kinase in 1X kinase buffer to the desired concentration.

-

-

Assay Reaction:

-

Add 5 µL of the this compound dilution or vehicle control to the wells of the microplate.

-

Add 10 µL of the diluted kinase to each well, except for the "no enzyme" control wells.

-

Initiate the reaction by adding 10 µL of the substrate/ATP mix to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (using ADP-Glo™):

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes in the dark.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

-

HCT-116 or other suitable cancer cell line

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 4, 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several days).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., PE-Texas Red).

-

Collect at least 10,000 events per sample.

-

Use a doublet discrimination gate to exclude cell aggregates.

-

-

Data Analysis:

-

Analyze the DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases, as well as any polyploid populations (>4N DNA content).

-

Immunofluorescence Staining for Phospho-Histone H3

Objective: To visualize and quantify the inhibition of Aurora B kinase activity in cells treated with this compound.

Materials:

-

MDA-MB-231 or other suitable cell line

-

This compound

-

Glass coverslips in a 24-well plate

-

4% paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

**Cell Se

An In-depth Technical Guide to the Synthesis and Chemical Properties of PF-03814735

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03814735 is a potent, orally bioavailable, small-molecule inhibitor of Aurora kinases A and B, which has been investigated as a potential anti-cancer therapeutic. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the synthetic pathway, experimental protocols for its biological evaluation, and a summary of its key chemical and pharmacological characteristics.

Chemical Properties

This compound, with the chemical name N-{2-[6-(4-Cyclobutylamino-5-trifluoromethyl-pyrimidine-2-ylamino)-(1S,4R)-1,2,3,4-tetrahydro-1,4-epiazano-naphthalen-9-yl]-2-oxo-ethyl}-acetamide, is a complex heterocyclic molecule. Its structure is characterized by a trifluoromethyl-pyrimidine core linked to a cyclobutylamino group and a bicyclic tetrahydro-epiazano-naphthalene moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₅F₃N₆O₂ |

| Molecular Weight | 474.48 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The following protocol is a summarized representation based on synthetic routes described in the patent literature.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of the Tetrahydro-epiazano-naphthalene Intermediate

The synthesis of the bicyclic core begins with commercially available starting materials and involves several steps, including bromination, protection of the amino group, and subsequent cyclization to form the bridged ring system.

Step 2: Synthesis of the Pyrimidine (B1678525) Intermediate

The pyrimidine moiety is constructed from a trifluoromethyl-substituted pyrimidine precursor, which is then functionalized with a cyclobutylamino group.

Step 3: Coupling and Final Modification

The two key intermediates are coupled, followed by deprotection and acylation steps to yield the final product, this compound. The purification is typically achieved through chromatographic techniques.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of Aurora kinases A and B. These serine/threonine kinases are crucial regulators of mitosis.[1] Inhibition of Aurora kinases disrupts several mitotic processes, leading to defects in chromosome segregation and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2]

Caption: this compound signaling pathway.

Biological Activity and Pharmacological Data

This compound has demonstrated potent inhibitory activity against Aurora kinases and has shown anti-proliferative effects in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| Aurora A | 0.8 |

| Aurora B | 5 |

| Flt1 | 10 |

| FAK | 22 |

| TrkA | 30 |

Data compiled from multiple sources.[3]

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Dosing | 10, 15, 20, and 30 mg/kg (single oral dose) |

| Tₘₐₓ | ~2 hours |

| Mean Peak Plasma Level (at 30 mg/kg) | 4565 ng/mL |

Data from studies in athymic mice bearing HCT-116 xenografts.[3]

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Aurora kinases.

Methodology:

-

Recombinant human Aurora A and B kinases are used.

-

The kinase activity is measured using a suitable assay, such as a Z'-LYTE assay, which detects the phosphorylation of a substrate peptide.[3]

-

The assay is performed in the presence of varying concentrations of this compound and a fixed concentration of ATP.

-

The IC₅₀ value is calculated from the dose-response curve.

Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., HCT-116, HL-60) are seeded in 96-well plates.[3]

-

Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[3]

-

Cell viability is assessed using a colorimetric assay such as MTS or by cell counting.

-

The GI₅₀ (concentration for 50% growth inhibition) is determined.

In Vivo Pharmacodynamic Assay

Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation of a downstream substrate.

Methodology:

-

Human tumor xenografts (e.g., HCT-116) are established in immunocompromised mice.[3]

-

Mice are treated with a single oral dose of this compound.[3]

-

At various time points post-dose, tumors are excised.[3]

-

The levels of phosphorylated histone H3 (a substrate of Aurora B) are quantified by Western blotting or immunohistochemistry to assess the extent of target inhibition.[3]

Conclusion

This compound is a potent dual inhibitor of Aurora kinases A and B with demonstrated anti-proliferative activity in preclinical models. This guide has provided a detailed overview of its synthesis, chemical properties, and biological evaluation methods. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

References

- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. US7943621B2 - Salts of piperazine compounds as D3/D2 antagonists - Google Patents [patents.google.com]

Understanding the Pharmacokinetics of PF-03814735: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03814735 is an orally bioavailable, potent, and reversible small-molecule inhibitor of Aurora kinases A and B, which are key regulators of mitosis.[1][2] Overexpression of these kinases has been implicated in various cancers, making them attractive targets for oncology drug development.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound, drawing from preclinical and clinical data. It is intended to serve as a resource for researchers and drug development professionals involved in the study of this and other similar kinase inhibitors. The document summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain these data, and visualizes relevant pathways and workflows.

Introduction

This compound is a novel therapeutic agent that has undergone Phase I clinical trials for the treatment of advanced solid tumors.[1][2] Its mechanism of action involves the inhibition of Aurora kinases, leading to defects in mitotic spindle formation, failed cytokinesis, and subsequent apoptosis in cancer cells. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, providing a foundational understanding for further research and development.

Preclinical Pharmacokinetics

Preclinical evaluation of this compound in mouse models has been instrumental in characterizing its in vivo behavior and establishing a basis for its clinical development.

In Vivo Pharmacokinetic/Pharmacodynamic Studies in Mice

Data Summary:

While specific Cmax, Tmax, and AUC values from preclinical studies are not publicly available, studies in mice bearing human tumor xenografts have demonstrated that once-daily oral administration of this compound leads to dose-dependent inhibition of tumor growth.[2] A key pharmacodynamic marker, the phosphorylation of histone H3, was shown to be reduced in tumors at tolerable doses, indicating target engagement in vivo.[2]

Experimental Protocol:

-

Animal Model: Mice bearing human xenograft tumors.

-

Dosing: Single oral gavage of this compound.

-

Sample Collection: Blood and tumor tissue collected at various time points post-dose.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacodynamic Analysis: Tumor levels of phosphohistone H3 were assessed to confirm target engagement.

Experimental Workflow for Preclinical Pharmacokinetic/Pharmacodynamic Studies

Caption: Workflow for preclinical pharmacokinetic and pharmacodynamic assessment of this compound.

Clinical Pharmacokinetics

A Phase I, open-label, multicenter, dose-escalation study (NCT00424632) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[1][3]

Study Design and Dosing

Patients received once-daily oral doses of this compound on two different schedules:

-

Schedule A: Days 1-5 of a 21-day cycle.

-

Schedule B: Days 1-10 of a 21-day cycle.

Dose escalation proceeded until the maximum tolerated dose (MTD) was determined for each schedule.

Pharmacokinetic Profile

Data Summary:

| Parameter | Observation | Citation |

| Absorption | Rapidly absorbed | [1] |

| Linearity | Linear pharmacokinetics up to 100mg once-daily | [1] |

| Terminal Half-life (t½) | 14.4 to 23.6 hours | [1] |

| Maximum Tolerated Dose (MTD) | Schedule A: 80mg QD; Schedule B: 50mg QD | [1] |

Specific Cmax, Tmax, and AUC values from the Phase I clinical trial are not publicly available in the reviewed literature.

Experimental Protocol:

-

Study Population: Patients with advanced solid tumors for whom no standard therapy was available.

-

Drug Administration: Oral, once-daily this compound.

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points after drug administration.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.

-

Pharmacodynamic Assessment: Tumor biopsies were taken to assess the inhibition of Aurora B activity via histone H3 phosphorylation.

Phase I Clinical Trial Workflow

Caption: Workflow of the Phase I clinical trial for this compound.

Metabolism and Excretion

Detailed information on the in vitro metabolism, including the specific cytochrome P450 enzymes involved, and the excretion pathways of this compound and its metabolites is not extensively available in the public domain. Further studies, such as those involving radiolabeled compounds, would be necessary to fully elucidate these aspects of its pharmacokinetic profile.[4][]

Key Experimental Methodologies

Quantification of this compound in Plasma by LC-MS/MS

-

Sample Preparation: Protein precipitation of plasma samples followed by centrifugation.

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) for separation.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

-

Quantification: Use of a stable isotope-labeled internal standard for accurate quantification.

Immunohistochemical Analysis of Phosphohistone H3

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor biopsy sections.

-

Antigen Retrieval: Heat-induced epitope retrieval to unmask the target antigen.

-

Primary Antibody: Incubation with a validated primary antibody specific for phosphorylated histone H3 (Ser10).

-

Detection System: Use of a labeled secondary antibody and a chromogenic substrate to visualize the target.

-

Analysis: Quantification of positive staining within tumor cells to determine the level of target inhibition.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Aurora kinase signaling pathway, which is crucial for the regulation of mitosis.

Aurora Kinase Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the Aurora kinase signaling pathway by this compound.

Conclusion

This compound is an orally bioavailable Aurora kinase inhibitor with a pharmacokinetic profile characterized by rapid absorption and linear kinetics. Phase I clinical trials have established the maximum tolerated doses for different dosing schedules. Preclinical studies have demonstrated its in vivo activity and target engagement. While key pharmacokinetic parameters have been qualitatively described, a more detailed quantitative understanding of its ADME properties would be beneficial for its continued development and for informing the design of future studies with similar compounds. The experimental protocols and workflows detailed in this guide provide a framework for the pharmacokinetic and pharmacodynamic evaluation of novel kinase inhibitors.

References

- 1. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor this compound in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. meddatax.com [meddatax.com]

- 4. Radiolabeled mass-balance excretion and metabolism studies in laboratory animals: a commentary on why they are still necessary - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-03814735: A Technical Guide on its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03814735 is a potent, orally bioavailable small molecule inhibitor of Aurora kinases A and B, critical regulators of mitotic progression.[1][2] This technical guide provides an in-depth analysis of the cellular and molecular consequences of this compound treatment, with a specific focus on its profound impact on cell cycle progression. Through the inhibition of Aurora kinases, this compound disrupts key mitotic events, leading to a cascade of effects including cytokinesis failure, endoreduplication, and the formation of polyploid cells, ultimately resulting in the inhibition of tumor cell proliferation.[1] This document summarizes key quantitative data, outlines detailed experimental protocols for assessing the compound's activity, and provides visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Aurora Kinases

This compound is an ATP-competitive and reversible inhibitor of both Aurora A (IC50 = 0.8 nM) and Aurora B (IC50 = 0.5 nM) kinases.[2] These serine/threonine kinases play essential roles during the G2 and M phases of the cell cycle, ensuring proper chromosome segregation and cell division.[1]

-

Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of a functional bipolar mitotic spindle.

-

Aurora B , a component of the chromosomal passenger complex, is vital for correcting improper microtubule-kinetochore attachments and for orchestrating cytokinesis.

By inhibiting both Aurora A and B, this compound disrupts these fundamental mitotic processes.[3] In cellular assays, treatment with this compound leads to a significant reduction in the autophosphorylation of Aurora A and B, as well as the phosphorylation of key downstream substrates like histone H3.[1][4] This inhibition of kinase activity is the primary mechanism through which this compound exerts its effects on the cell cycle.

Caption: Mechanism of action of this compound on cell cycle progression.

Impact on Cell Cycle Progression: Induction of Polyploidy

The primary consequence of this compound treatment on the cell cycle is a failure of cytokinesis, the final step in cell division.[1] This leads to the formation of cells with a DNA content greater than 4N, a state known as polyploidy.[4]

In studies with HCT-116 human colon carcinoma cells, treatment with this compound resulted in a transient increase in the population of cells with 4N DNA content, followed by a significant accumulation of polyploid cells over time.[4][5] This indicates that cells are able to complete DNA replication (S phase) and progress through G2 and mitosis (M phase) to a certain extent, but fail to divide into two daughter cells.

Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the effects of this compound on the cell cycle distribution of HCT-116 cells as determined by flow cytometry.

| Treatment Condition | % of Cells in G1 (2N) | % of Cells in G2/M (4N) | % of Polyploid Cells (>4N) |

| Untreated Control | Data not explicitly quantified in source | Data not explicitly quantified in source | Data not explicitly quantified in source |

| 300 nmol/L this compound (4 hours) | Reduced | Increased | Not significantly increased |

| 300 nmol/L this compound (48 hours) | Significantly Reduced | Reduced compared to 4h | Significantly Increased |

Data is qualitative based on histograms presented in the cited literature.[4][5]

Antiproliferative Activity

The induction of polyploidy and the block in cell division ultimately lead to an inhibition of cell proliferation. This compound has demonstrated potent antiproliferative activity against a variety of human tumor cell lines.

IC50 Values for Cell Proliferation Inhibition

| Cell Line | Tumor Type | IC50 (nM) |

| HCT-116 | Colon Carcinoma | Not explicitly stated |

| HL-60 | Promyelocytic Leukemia | Not explicitly stated |

| A549 | Lung Carcinoma | Not explicitly stated |

| H125 | Lung Carcinoma | Not explicitly stated |

| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly stated |

While the specific IC50 values for proliferation are not detailed in the provided search results, the antiproliferative effects were evaluated in these cell lines.[4]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol describes the methodology used to assess the impact of this compound on cell cycle distribution.

-

Cell Culture and Treatment:

-

Cell Harvesting and Fixation:

-

Adherent cells are harvested by trypsinization.

-

Cells are washed with phosphate-buffered saline (PBS).

-

Cells are fixed, for example, in 70% ethanol (B145695) while vortexing and stored at -20°C.

-